molecular formula C13H15N5O2S B2817471 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine CAS No. 1021135-11-4

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B2817471
CAS No.: 1021135-11-4
M. Wt: 305.36
InChI Key: AZNZWZSFOSTMET-UHFFFAOYSA-N
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Description

2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine is a synthetic chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a piperazine linker core, a structural motif prevalent in pharmaceuticals , connecting a pyrazine heterocycle with a pyridine-3-sulfonyl group. The pyrazine ring is a nitrogen-containing heteroaromatic compound known for its utility in forming complex molecular architectures . The integration of these specific heterocycles makes this molecule a valuable scaffold for constructing novel compounds for high-throughput screening. It is intended for use in generating diverse chemical libraries to explore new biological targets and mechanisms of action. As a potential protein-binding molecule, its applications may include the development of enzyme inhibitors or receptor modulators. Researchers can utilize this intermediate to synthesize more complex molecules aimed at various therapeutic areas. Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-21(20,12-2-1-3-14-10-12)18-8-6-17(7-9-18)13-11-15-4-5-16-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZWZSFOSTMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

Therapeutic Potential

Research indicates that 2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine may possess significant therapeutic properties. Preliminary studies suggest its potential in treating various diseases, including cancer. The compound appears to interact with specific cellular receptors and enzymes, which could lead to the development of novel pharmacological agents. For example, investigations into its mechanism of action have revealed that it may inhibit certain pathways involved in tumor growth and metastasis .

Case Study: Cancer Treatment

A notable study examined the efficacy of this compound in inhibiting cancer cell proliferation. In vitro tests demonstrated that 2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further drug development .

Catalysis

Catalytic Applications

The compound has also been explored for its role as a catalyst in various chemical reactions. Its unique structure allows it to function effectively in facilitating reactions such as cross-coupling and oxidation processes. Researchers have reported that incorporating 2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine into catalytic systems enhances reaction rates and selectivity .

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedReaction Rate ImprovementSelectivity (%)
Cross-Coupling2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine30%85%
Oxidation2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine25%90%

Material Science

Material Applications

In material science, 2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine has been investigated for its potential use in synthesizing advanced materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical strength and thermal stability.

Case Study: Polymer Composites

A research project focused on integrating this compound into epoxy resins demonstrated improved thermal resistance and mechanical properties compared to standard formulations. The modified resin exhibited a higher glass transition temperature (Tg) and enhanced tensile strength, making it suitable for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Pyrazine Derivatives

2-(Piperazin-1-yl)pyrazine (CAS 34803-68-4)
  • Key Differences : Lacks the pyridine-3-sulfonyl group, resulting in lower molecular weight (176.22 g/mol vs. ~332.35 g/mol) and reduced polarity.
  • Applications : Serves as a synthetic precursor; its unmodified structure limits target specificity but provides a scaffold for derivatization .
2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine (CAS 2548991-76-8)
  • Structure : Pyrazine core with a methyl group and a pyridazine-substituted piperazine.
  • Molecular weight: 270.33 g/mol .

Piperazine Derivatives with Sulfonyl Groups

4-(Methylsulfonyl)piperazin-1-ium Chloride
  • Structure : Piperazinium chloride with a methylsulfonyl group.
  • Key Differences : Simpler substituent (methylsulfonyl vs. pyridine-sulfonyl) and ionic nature due to chloride counterion. Demonstrates the sulfonyl group’s role in stabilizing crystal structures via hydrogen bonding .
1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine
  • Structure : Features a sulfinyl (S=O) group attached to a benzene ring and a pyridyl-piperazine moiety.
  • Key Differences : Sulfinyl oxidation state (vs. sulfonyl) and aromatic substitution pattern. The sulfinyl group may reduce metabolic stability compared to sulfonyl derivatives .

Piperazine Derivatives in Therapeutic Agents

7-(4-(Pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (Kinase Inhibitor)
  • Structure : Imidazo-pyridine core with a pyrazine-methyl-piperazine substituent.
  • Key Differences : Methyl linker between pyrazine and piperazine introduces flexibility. The compound exhibits kinase inhibition, suggesting that pyrazine-piperazine hybrids can target enzyme active sites .
3-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)pyrido[2,3-b]pyrazine (GnRH Antagonist)
  • Structure : Pyrido-pyrazine core with a benzimidazole-tert-butylphenyl-piperazine substituent.
  • Key Differences : Bulky lipophilic substituents enhance receptor binding but may limit solubility. Molecular weight: 521.63 g/mol .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Properties/Activities Reference
2-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyrazine Pyrazine-Piperazine Pyridine-3-sulfonyl ~332.35 Potential kinase inhibition, high polarity Target
2-(Piperazin-1-yl)pyrazine Pyrazine-Piperazine None 176.22 Synthetic precursor
7-(4-(Pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo-pyridine Pyrazine-methyl-piperazine 363.84 Kinase inhibitor
4-(Methylsulfonyl)piperazin-1-ium chloride Piperazinium chloride Methylsulfonyl 184.65 Crystalline stability, H-bonding
3-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)pyrido[2,3-b]pyrazine Pyrido-pyrazine Benzimidazole-tert-butylphenyl 521.63 GnRH antagonist, high lipophilicity

Key Research Findings

Role of Sulfonyl Groups : Sulfonyl substituents enhance hydrogen-bonding capacity and metabolic stability compared to sulfinyl or methyl groups .

Piperazine Flexibility : Piperazine’s saturated ring allows conformational adaptability, critical for binding to diverse targets (e.g., kinases, GPCRs) .

Electronic Effects : Pyrazine’s electron-deficient core complements piperazine’s basicity, enabling charge-transfer interactions in receptor binding .

Biological Activity : Bulky substituents (e.g., benzimidazole-tert-butylphenyl) improve target affinity but may reduce solubility, whereas polar groups (e.g., sulfonylpyridine) balance potency and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a pyrazine derivative with a sulfonylated piperazine intermediate. Key steps include:

  • Sulfonylation : Reacting pyridine-3-sulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate.
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with 2-chloropyrazine using a Pd catalyst (e.g., Pd(OAc)₂) in acetonitrile at 80–100°C .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometric ratios (1:1.2 for sulfonylation), and catalyst loading (2–5 mol% Pd) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazine and piperazine moieties (e.g., splitting patterns for aromatic protons).
  • Mass spectrometry (HRMS) : To verify molecular weight (calculated for C₁₃H₁₄N₆O₂S: 326.08 g/mol) and detect isotopic patterns.
  • X-ray crystallography : Resolve 3D conformation, particularly the orientation of the sulfonyl group relative to the pyridine ring .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group reactivity .

Q. What are the common biological targets for pyrazine-piperazine hybrids, and how can initial activity screening be designed?

  • Methodological Answer :

  • Targets : Serotonin receptors (5-HT₁A/7), dopamine receptors, and kinases due to the piperazine’s affinity for GPCRs and the pyrazine’s π-π stacking potential .
  • Screening :
  • In vitro assays : Radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT₁A) using HEK-293 cells transfected with target receptors.
  • Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source analysis : Compare purity levels (HPLC >98% vs. <95%), stereochemical variations (racemic vs. enantiopure synthesis), and assay conditions (e.g., buffer pH affecting sulfonamide ionization) .
  • Meta-analysis : Use tools like molecular docking (AutoDock Vina) to validate binding poses across conflicting studies. For example, sulfonyl group orientation may alter 5-HT₁A binding kinetics .
  • Orthogonal assays : Confirm activity via functional assays (e.g., cAMP modulation for GPCRs) alongside binding assays .

Q. What strategies improve selectivity when modifying the pyridine-sulfonyl or pyrazine moieties for targeted receptor interactions?

  • Methodological Answer :

  • SAR studies :
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at C-4) to enhance sulfonamide stability and receptor affinity .
  • Pyrazine modification : Replace pyrazine with pyridazine to alter π-stacking interactions with kinase ATP pockets .
  • Selectivity profiling : Screen against off-target receptors (e.g., adrenergic α₁, histamine H₁) using broad-panel radioligand assays .

Q. How can computational models predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Metabolic hotspots : Sulfonamide cleavage by CYP3A4 (priority for deuterium labeling at labile C-H bonds) .
  • Toxicity : AMES test predictions for mutagenicity (e.g., pyrazine nitrogens as potential DNA intercalators) .
  • MD simulations : Analyze binding to hERG channels (linked to cardiotoxicity) using Desmond or GROMACS .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂).
  • HPLC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) .
  • Kinetic analysis : Calculate degradation rate constants (k) under varying pH and temperature to inform storage guidelines .

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